4-Bromo-5-fluoro-N-isopropyl-2-nitroaniline
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Overview
Description
4-Bromo-5-fluoro-N-isopropyl-2-nitroaniline is an organic compound with the molecular formula C9H10BrFN2O2. It is characterized by the presence of bromine, fluorine, isopropyl, and nitro functional groups attached to an aniline core.
Preparation Methods
The synthesis of 4-Bromo-5-fluoro-N-isopropyl-2-nitroaniline typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, a substituted aniline, undergoes nitration to introduce the nitro group.
Bromination: The nitrated intermediate is then subjected to bromination to introduce the bromine atom.
Fluorination: The brominated intermediate is fluorinated to introduce the fluorine atom.
Isopropylation: Finally, the isopropyl group is introduced through a Friedel-Crafts alkylation reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
4-Bromo-5-fluoro-N-isopropyl-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-5-fluoro-N-isopropyl-2-nitroaniline has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: It can be used in the development of novel materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-N-isopropyl-2-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the bromine and fluorine atoms may influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
4-Bromo-5-fluoro-N-isopropyl-2-nitroaniline can be compared with similar compounds such as:
4-Bromo-5-fluoro-2-nitroaniline: Lacks the isopropyl group, which may affect its reactivity and applications.
5-Fluoro-2-nitroaniline:
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
4-bromo-5-fluoro-2-nitro-N-propan-2-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFN2O2/c1-5(2)12-8-4-7(11)6(10)3-9(8)13(14)15/h3-5,12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXMIORTUXUUGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=C(C=C1[N+](=O)[O-])Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716667 |
Source
|
Record name | 4-Bromo-5-fluoro-2-nitro-N-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-28-4 |
Source
|
Record name | Benzenamine, 4-bromo-5-fluoro-N-(1-methylethyl)-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-fluoro-2-nitro-N-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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